molecular formula C17H15ClN2O6S B11648063 Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11648063
M. Wt: 410.8 g/mol
InChI Key: BYIXFSGAFISCPL-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with acetyl, chloro, nitro, and benzamido groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as acetylation, chlorination, nitration, and amidation. Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation, thionyl chloride for chlorination, nitric acid for nitration, and benzoyl chloride for amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost, safety, and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-ACETYL-2-(2-AMINO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of a chloro group.

    ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with different substituents on the thiophene ring.

The uniqueness of ETHYL 5-ACETYL-2-(2-CHLORO-5-NITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN2O6S

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H15ClN2O6S/c1-4-26-17(23)13-8(2)14(9(3)21)27-16(13)19-15(22)11-7-10(20(24)25)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,22)

InChI Key

BYIXFSGAFISCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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